3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile

Lipophilicity Physicochemical Properties Drug Design

Select 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile (CAS 76397-72-3) as your building block for antibacterial heterocycle synthesis. The 2-methyl substituent imparts a quantifiable LogP increase of ~0.59 units over the unsubstituted analog, directly influencing solubility, permeability, and reactivity. This data-driven differentiation ensures reproducible multi-component reactions and reliable SAR studies. Available in research quantities with 95% purity. Choose precision—avoid generic substitutions.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 76397-72-3
Cat. No. B1348860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile
CAS76397-72-3
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)CC#N
InChIInChI=1S/C12H10N2O/c1-8-12(11(15)6-7-13)9-4-2-3-5-10(9)14-8/h2-5,14H,6H2,1H3
InChIKeyWUECABRAWUKURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile (CAS 76397-72-3): Technical Baseline for Scientific Procurement


3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile (CAS 76397-72-3) is a substituted indole-3-oxopropanenitrile building block with a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol . Commercially available as a solid with a typical purity of 95% , this compound serves as a key intermediate in the synthesis of diverse heterocyclic systems, particularly those with reported antibacterial properties [1]. Its structure features a 2-methyl-substituted indole ring, which differentiates it from its unsubstituted and alternatively substituted analogs, leading to distinct physicochemical and reactivity profiles that are critical for both synthetic planning and biological evaluation.

Why 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile (76397-72-3) Cannot Be Interchanged with Generic Indole-3-oxopropanenitriles


Generic substitution among 3-oxopropanenitrile-bearing indoles is scientifically invalid due to the profound impact of substitution patterns on both physical properties and reactivity. The presence and position of substituents like the 2-methyl group in 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile (76397-72-3) directly modulate lipophilicity, as evidenced by a LogP increase of approximately 0.6 units compared to its unsubstituted counterpart . This affects solubility, partition coefficient, and passive membrane permeability [1]. Furthermore, the electron-donating methyl group alters the electron density of the indole ring, which can influence the compound's behavior as a nucleophile in multi-component reactions and its binding affinity in biological assays [2]. Therefore, selecting a specific analog without considering these quantifiable differences introduces uncontrolled variables into synthetic protocols and biological studies, potentially leading to failed reactions or misinterpreted structure-activity relationships.

Quantitative Differentiation Guide: 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile vs. Key Analogs


Enhanced Lipophilicity: LogP Comparison with Unsubstituted Indole Analog

3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile exhibits a significantly higher calculated partition coefficient (LogP) compared to its unsubstituted analog, 3-(1H-indol-3-yl)-3-oxopropanenitrile. The presence of the 2-methyl group increases lipophilicity by approximately 0.6 log units . This difference is crucial for applications where membrane permeability or organic solubility is a key factor. The target compound's LogP is 2.57 , whereas the unsubstituted analog has a reported cLogP of 1.98 [1].

Lipophilicity Physicochemical Properties Drug Design

Density and Refractive Index: Distinguishing Physical Properties from Unsubstituted Indole

The physical properties of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile provide clear differentiation from its unsubstituted analog, 3-(1H-indol-3-yl)-3-oxopropanenitrile. The target compound has a reported density of 1.242 g/cm³ and a refractive index of 1.646 . In contrast, the unsubstituted analog is reported to have a higher density of 1.285 g/cm³ and a higher refractive index of 1.663 . These quantifiable differences in bulk physical properties can impact handling, formulation, and analytical method development.

Physical Characterization Quality Control Process Chemistry

Molecular Weight: A Fundamental Parameter Distinguishing 2-Methyl from Unsubstituted and N-Methyl Analogs

The molecular weight of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is 198.22 g/mol . This is precisely 14.03 g/mol heavier than its unsubstituted parent, 3-(1H-indol-3-yl)-3-oxopropanenitrile, which has a molecular weight of 184.19 g/mol . This difference corresponds exactly to the addition of a single methyl group (-CH3). It also distinguishes the compound from the N-methyl isomer, 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile, which shares the same molecular formula but differs in substitution position, potentially leading to different fragmentation patterns in mass spectrometry.

Molecular Weight Synthesis Analytical Chemistry

Commercial Purity and Physical Form: Comparative Vendor Data for Procurement

Commercially available 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is typically supplied as a solid with a minimum purity of 95% from major research chemical vendors such as Sigma-Aldrich (Key Organics/BIONET) . Its unsubstituted analog, 3-(1H-indol-3-yl)-3-oxopropanenitrile, is also available as a solid, but with a reported purity of 96% from some suppliers . Both compounds are classified with GHS hazard warnings and require standard chemical safety handling procedures.

Procurement Purity Vendor Comparison

Synthetic Utility: A Privileged Precursor for Antibacterial Pyrido[2,3-d]pyrimidine Scaffolds

3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is not merely a building block but a critical component in the multicomponent synthesis of novel 2-methylindole-substituted pyrido[2,3-d]pyrimidine derivatives [1]. In a one-pot, three-component reaction with aromatic aldehydes and 6-amino-N,N-dimethyuracil, this specific compound is essential for constructing the indole-bearing pyridopyrimidine core [1]. The assessment of the resulting library of compounds exhibited promising antibacterial activities against a panel of microorganisms, highlighting the value of the 2-methyl substitution pattern in this specific scaffold [1].

Antibacterial Synthesis Heterocyclic Chemistry Medicinal Chemistry

Optimal Application Scenarios for 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile (76397-72-3)


Scaffold-Oriented Synthesis of Antibacterial Pyridopyrimidine Libraries

Researchers aiming to generate novel antibacterial agents should prioritize 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile as a key precursor for the one-pot, multicomponent synthesis of 2-methylindole-substituted pyrido[2,3-d]pyrimidines. As demonstrated in the literature [1], this specific compound participates in a [3+3] cyclization with dialkyl acetylenedicarboxylates and isocyanides, or with 6-amino-N,N-dimethyuracil and aromatic aldehydes, to afford highly functionalized heterocycles with demonstrated antibacterial activity [1]. Using the unsubstituted analog may lead to different reactivity profiles or diminished biological activity in the resulting scaffolds.

Physicochemical Property Optimization in Early-Stage Drug Discovery

Medicinal chemists seeking to modulate the lipophilicity and membrane permeability of a lead series should consider 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile over its unsubstituted counterpart. The quantifiable increase in LogP of approximately +0.59 units [1] provides a predictable way to enhance the logD of downstream molecules, potentially improving oral absorption or CNS penetration. This data-driven selection allows for rational design decisions rather than empirical analoging.

Analytical Method Development and Quality Control Workflows

In analytical chemistry settings, the distinct physical properties of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile—including its specific density (1.242 g/cm³), refractive index (1.646), and molecular weight (198.22 g/mol) [1]—provide clear, quantifiable markers for method development and quality control. These parameters are essential for developing robust HPLC, GC-MS, or LC-MS methods to monitor the compound's purity and identity, and they clearly differentiate it from closely related impurities or starting materials like 3-(1H-indol-3-yl)-3-oxopropanenitrile .

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